molecular formula C18H24N2O3S B2828919 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine CAS No. 339276-87-8

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine

Cat. No.: B2828919
CAS No.: 339276-87-8
M. Wt: 348.46
InChI Key: YWIGMJPHOJBCPJ-UHFFFAOYSA-N
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Description

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine is a complex organic compound characterized by its unique structural features This compound contains a pyridine ring substituted with dimethyl and methylphenylsulfonyl groups, linked to an ethanamine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other sulfonyl-containing compounds.

Properties

IUPAC Name

2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-13-8-6-7-9-16(13)24(21,22)17-14(2)12-15(3)19-18(17)23-11-10-20(4)5/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIGMJPHOJBCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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